Indole und Derivate

Indoles and their derivatives are a class of organic compounds derived from the heterocyclic aromatic ring system. They play crucial roles in both pharmaceuticals and natural products due to their unique structural features and biological activities. Indole, with its characteristic nitrogen-containing five-membered ring fused to an aromatic six-membered ring, serves as the core structure for various important molecules.

Indoles are widely used in medicinal chemistry due to their potential as lead compounds in drug discovery. They have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of functional groups such as hydroxyl, amino, or carboxylic acid can enhance the bioactivity and modulate the physicochemical properties of indoles, making them versatile building blocks for synthetic chemistry.

Moreover, natural products containing indole moieties are abundant in nature, with many found in plants, fungi, and bacteria. These natural compounds often display potent biological activities, contributing to their extensive study in organic synthesis and biochemistry.

In summary, indoles and their derivatives represent a diverse family of molecules with significant applications in medicine, agriculture, and research, highlighting the importance of their study and development in various fields.

- N-Alkylindole

- Indole

- Indolin

- Indolcarbonsäuren und Derivate

- Indolylcarbonsäuren und Derivate

- Isoindole

- Tryptamine und Derivate

- Naphthoylindole

- Piridinoindole

- Hydroxyindole

- Pyrrolindole

- 3-Alkylindole

- Benzoylindole

- Phenylacetylindole

- Beta-Carbolin

- Serotonine

- Mitomycine

- Indolocarbazole

- Indol-3-acetsäure-Derivate

- Indolcarboxamide und Derivate

- Indolsäuren

- 3-Methylindole

- Indole und Derivate

- Pyrindo-indolinone

- N-Acyl-Serotonine

- Mitomycine, Mitosan- und Mitosen-Derivate

- Indolquinone

- Langkettige N-Acyl-Serotonine

- Alpha-Carboline

- Pyrrolocarbazole

- Gamma-Carbolin

- 2,3-Cyclopentan-Indolinen

- 2-Phenylindole

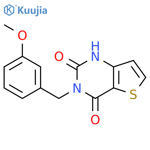

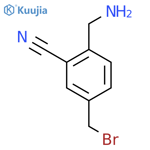

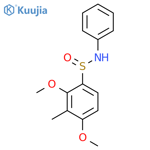

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

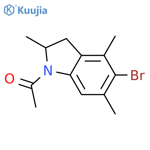

1H-Indole, 1-acetyl-5-bromo-2,3-dihydro-2,4,6-trimethyl- | 647009-46-9 | C13H16BrNO |

|

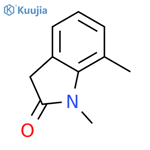

2H-Indol-2-one, 1,3-dihydro-1,7-dimethyl- | 67358-21-8 | C10H11NO |

|

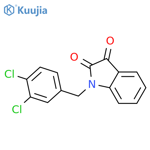

MDK83190 | 79183-19-0 | C15H9Cl2NO2 |

|

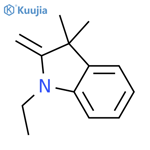

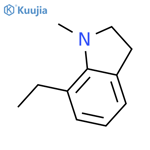

1-Ethyl-3,3-dimethyl-2-methyleneindoline | 73718-62-4 | C13H17N |

|

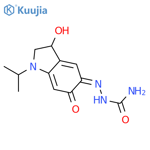

Hydrazinecarboxamide,2-[1,2,3,6-tetrahydro-3-hydroxy-1-(1-methylethyl)-6-oxo-5H-indol-5-ylidene]- | 7248-21-7 | C12H16N4O3 |

|

1H-Indole,7-ethyl-2,3-dihydro-1-methyl- | 702702-61-2 | C11H15N |

|

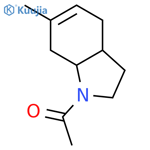

1H-Indole, 1-acetyl-2,3,3a,4,7,7a-hexahydro-6-methyl- | 832721-54-7 | C11H17NO |

|

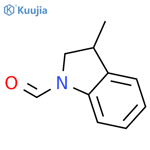

1H-Indole-1-carboxaldehyde, 2,3-dihydro-3-methyl- | 83976-28-7 | C10H11NO |

|

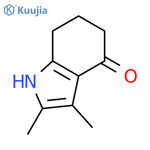

2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | 6116-75-2 | C10H13NO |

|

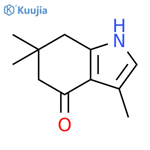

3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | 56008-20-9 | C11H15NO |

Verwandte Literatur

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

3. Back matter

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

Empfohlene Lieferanten

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte